molecular formula C7H7ClO4S2 B2811009 Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate CAS No. 2167771-25-5

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate

Cat. No.: B2811009
CAS No.: 2167771-25-5
M. Wt: 254.7
InChI Key: XMWNNEBXPCZLEH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Produces sulfonamide or sulfonate esters.

    Oxidation: Results in sulfoxides or sulfones.

    Reduction: Yields thiol derivatives.

Scientific Research Applications

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a sulfonylating reagent in organic synthesis to introduce sulfonyl groups into various molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Plays a role in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate involves its ability to act as an electrophile, facilitating the introduction of sulfonyl groups into target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorosulfonylthiophene-2-carboxylate
  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
  • 2-Carbomethoxy-3-thiophenesulfonyl chloride

Uniqueness

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

methyl 3-(chlorosulfonylmethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWNNEBXPCZLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167771-25-5
Record name methyl 3-[(chlorosulfonyl)methyl]thiophene-2-carboxylate
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